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Compound Name: Frutinone A

Cat. No.: B137992 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Frutinone A is a naturally occurring chromonocoumarin found in plants of the Polygala genus.

[1] It has garnered significant interest within the scientific community due to its notable

biological activities, including potent antifungal properties and strong inhibition of the

cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] The development of efficient synthetic routes

to Frutinone A is crucial for enabling further investigation into its therapeutic potential and for

the generation of analogs for structure-activity relationship (SAR) studies. This document

outlines a detailed protocol for a three-step total synthesis of Frutinone A, adapted from a

high-yielding and transition-metal-free method.[1]

Overall Synthetic Scheme:
The total synthesis of Frutinone A can be accomplished in three main steps starting from the

readily available 2'-hydroxyacetophenone. The key transformations involve a one-pot Baker-

Venkataraman rearrangement and cyclization to form a 4-hydroxycoumarin intermediate,

followed by a base-promoted intramolecular nucleophilic substitution to yield the final product.
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Step 1: Esterification

Step 2: One-pot Rearrangement & Cyclization Step 3: Intramolecular Cyclization

2'-Hydroxyacetophenone

2-Acetylphenyl 2-chlorobenzoate
Pyridine, CH2Cl2

2-Chlorobenzoyl chloride

3-(2-Chlorobenzoyl)-4-hydroxycoumarin

1. NaH, DMF
2. Methyl chloroformate Frutinone ANaH, DMF
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Figure 1: Overall synthetic workflow for the total synthesis of Frutinone A.

Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the key steps in the

synthesis of Frutinone A and its intermediate.

Step Reactant(s)
Reagent(s)
and
Conditions

Product Yield (%)

1

2'-

Hydroxyacetoph

enone, 2-

Chlorobenzoyl

chloride

Pyridine,

CH2Cl2, 0 °C to

rt, 2 h

2-Acetylphenyl 2-

chlorobenzoate
95

2
2-Acetylphenyl 2-

chlorobenzoate

NaH, Methyl

chloroformate,

DMF, 50 °C, 9 h

3-(2-

Chlorobenzoyl)-4

-

hydroxycoumarin

63

3

3-(2-

Chlorobenzoyl)-4

-

hydroxycoumarin

NaH, DMF, 50

°C, 3 h
Frutinone A 92
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Experimental Protocols:
Step 1: Synthesis of 2-Acetylphenyl 2-chlorobenzoate

To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (CH2Cl2),

add pyridine (1.5 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add 2-chlorobenzoyl chloride (1.2 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2 hours.

Upon completion, quench the reaction with water and extract the aqueous layer with

CH2Cl2.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-acetylphenyl 2-

chlorobenzoate.

Step 2: Synthesis of 3-(2-Chlorobenzoyl)-4-hydroxycoumarin

To a solution of 2-acetylphenyl 2-chlorobenzoate (1.0 eq) in anhydrous dimethylformamide

(DMF), add sodium hydride (NaH, 2.2 eq) in portions at 0 °C.

Stir the mixture at room temperature for 30 minutes.

Add methyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

Heat the reaction mixture to 50 °C and stir for 9 hours.

Cool the reaction to room temperature and quench with 1 M hydrochloric acid (HCl).

Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 3-(2-

chlorobenzoyl)-4-hydroxycoumarin.

Step 3: Synthesis of Frutinone A

To a solution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin (1.0 eq) in anhydrous DMF, add NaH

(2.0 eq) at room temperature.

Heat the reaction mixture to 50 °C and stir for 3 hours.

Cool the reaction to room temperature and quench with saturated ammonium chloride

(NH4Cl) solution.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain Frutinone A.

Biological Activity: Inhibition of Cytochrome P450
1A2
Frutinone A is a potent inhibitor of CYP1A2, an important enzyme involved in the metabolism

of various xenobiotics, including drugs and procarcinogens. The inhibitory action of Frutinone
A on CYP1A2 can impact the pharmacokinetic profiles of co-administered drugs that are

substrates for this enzyme.
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Figure 2: Diagram illustrating the inhibitory effect of Frutinone A on the metabolic activity of

CYP1A2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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